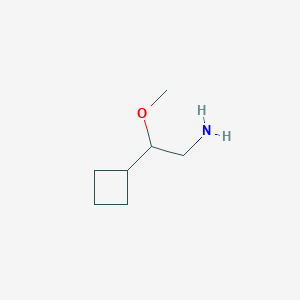
2-Cyclobutyl-2-methoxyethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-2-methoxyethan-1-amine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by a cyclobutyl group attached to a methoxyethanamine structure. This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine typically involves the reaction of cyclobutyl ketone with methoxyethylamine under reductive amination conditions. A common method employs a ruthenium-catalyzed direct asymmetric reductive amination of an α-alkoxy ketone . The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutyl-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Cyclobutyl ketone or cyclobutyl carboxylic acid.
Reduction: Cyclobutylmethanol or cyclobutylamine.
Substitution: Various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
2-Cyclobutyl-2-methoxyethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethylamine: Similar in structure but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the methoxyethanamine structure.
Uniqueness
2-Cyclobutyl-2-methoxyethan-1-amine is unique due to the presence of both the cyclobutyl and methoxyethanamine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Propriétés
IUPAC Name |
2-cyclobutyl-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPDCNILKHFKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521248-16-7 |
Source


|
| Record name | 2-cyclobutyl-2-methoxyethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

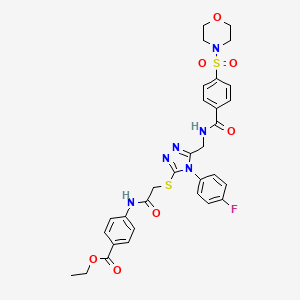
![N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2736938.png)
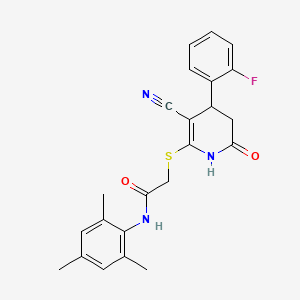
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2736941.png)

![2-chloro-N-[3-(dimethylamino)propyl]nicotinamide](/img/structure/B2736947.png)
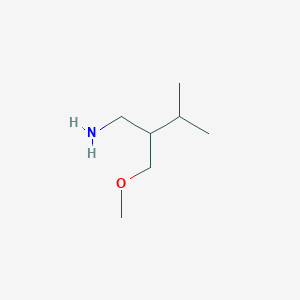

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2736952.png)
![1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2736953.png)
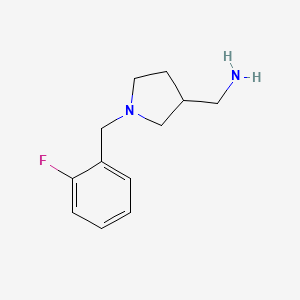
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2736957.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2736958.png)
